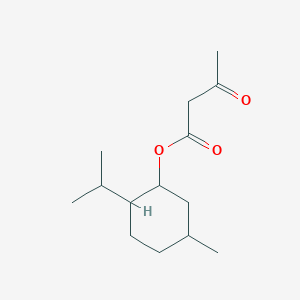

Menthyl acetoacetate

Description

Structure

3D Structure

Properties

CAS No. |

1144-50-9 |

|---|---|

Molecular Formula |

C14H24O3 |

Molecular Weight |

240.34 g/mol |

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 3-oxobutanoate |

InChI |

InChI=1S/C14H24O3/c1-9(2)12-6-5-10(3)7-13(12)17-14(16)8-11(4)15/h9-10,12-13H,5-8H2,1-4H3 |

InChI Key |

QSVQIPXQOCAWHP-UHFFFAOYSA-N |

SMILES |

CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CC(=O)C)C(C)C |

Other CAS No. |

1144-50-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Menthyl Acetoacetate and Analogous β Keto Esters

Esterification and Transesterification Strategies

Esterification and transesterification are fundamental reactions for the synthesis of esters. In the context of Menthyl acetoacetate (B1235776), these methods involve the reaction of a menthol (B31143) source with an acetoacetyl group donor.

Enzymatic Transesterification for Regioselective and Stereoselective Acetoacetate Formation

Enzymatic catalysis, particularly with lipases, offers a mild and highly selective route for the synthesis of chiral esters like menthyl acetoacetate. Lipases can exhibit high regioselectivity and stereoselectivity, which is crucial when working with complex molecules.

The transesterification of simple acetoacetates, such as methyl acetoacetate or ethyl acetoacetate, with alcohols is a widely studied reaction. sigmaaldrich.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), are often employed due to their broad substrate tolerance and high efficiency under mild, often solvent-free, conditions. This enzymatic approach provides a pathway to optically active β-keto esters, which are important building blocks in the synthesis of natural products.

While specific literature detailing the enzymatic synthesis of this compound is not abundant, the general principles of lipase-catalyzed transesterification are applicable. A study on the transesterification of methyl acetoacetate with various alcohols demonstrated the feasibility and kinetic behavior of such reactions, providing a foundation for its application with more complex alcohols like menthol.

A non-enzymatic approach described in a patent involves the direct transesterification of a mixture of l-menthol (B7771125) and methyl acetoacetate. googleapis.com This reaction can be carried out by heating the mixture, either with or without a proton acid catalyst, in an aliphatic hydrocarbon solvent or without a solvent, to yield l-menthyl acetoacetate almost quantitatively. googleapis.com

Catalytic Approaches in β-Keto Ester Synthesis (e.g., diketene-based routes)

A common method for the synthesis of β-keto esters is the reaction of an alcohol with diketene (B1670635). This approach can be catalyzed by weak bases. For instance, the synthesis of l-menthyl acetoacetate has been reported via the transesterification reaction between menthol and diketene in the presence of sodium acetate. googleapis.com

However, this method has significant drawbacks, particularly concerning the hazardous nature of diketene, which is known for its high reactivity, toxicity, and explosive properties, making it challenging for industrial-scale applications. googleapis.comallstudyjournal.com

The general reaction of alcohols with diketene can be catalyzed by various tertiary amines. google.com Research into different catalysts aims to improve yields and overcome the challenges associated with diketene's reactivity.

| Reactants | Catalyst | Product | Notes |

| l-Menthol, Diketene | Sodium Acetate | l-Menthyl Acetoacetate | Method has safety concerns due to the properties of diketene. googleapis.comallstudyjournal.com |

| Methanol/Ethanol, Diketene | Tertiary Amines | Methyl/Ethyl Acetoacetate | General method for simple acetoacetate esters. google.com |

Carbonylation and Acylation Routes

Carbonylation and acylation reactions provide alternative pathways to β-keto esters, often starting from ketones or by modifying existing β-keto ester structures.

Methoxycarbonylation of Ketones to β-Keto Esters

The methoxycarbonylation of ketones with reagents like dimethyl carbonate (DMC) is a method to synthesize β-keto esters. This reaction typically requires a basic catalyst to facilitate the reaction between the ketone and the carbonyl source. For example, the synthesis of methyl acetoacetate can be achieved by the methoxycarbonylation of acetone (B3395972) using DMC in the presence of alkali-promoted MgO catalysts. chemicalpapers.com Another method describes the synthesis of methyl acetoacetate from acetone and dimethyl carbonate at high temperatures. google.com

This methodology could theoretically be applied to the synthesis of this compound by using menthone as the starting ketone. However, specific examples of this direct conversion are not prevalent in the literature. The general applicability is dependent on the reactivity of the specific ketone.

Acylation of β-Keto Ester Dianions for Complex Scaffold Construction

The acylation of the dianion of β-keto esters is a powerful tool for constructing more complex molecular frameworks. This method allows for the introduction of an acyl group at the γ-position of the β-keto ester. The dianion is typically generated using a combination of strong bases, such as sodium hydride (NaH) followed by n-butyllithium (n-BuLi), or with two equivalents of lithium diisopropylamide (LDA). Current time information in Pacific/Auckland.fishersci.ca

A method has been developed for the successful acylation of the dianion of simple β-keto esters, such as methyl acetoacetate, to produce β,δ-diketo esters. fishersci.cawikipedia.orgalfa-chemistry.com This dianion can also react with other electrophiles, demonstrating its versatility in synthesis. Current time information in Pacific/Auckland. While this methodology has been extensively studied for simpler acetoacetate esters, its application to the dianion of this compound would provide a route to complex, chiral molecules.

| β-Keto Ester | Base System | Electrophile | Product Type |

| Methyl Acetoacetate | NaH / n-BuLi or 2 eq. LDA | Acyl Chloride | β,δ-Diketo Ester fishersci.cawikipedia.org |

| Methyl Acetoacetate | NaH / n-BuLi | Nitriles | 5-Amino-3-keto-4-pentenoates Current time information in Pacific/Auckland.fishersci.ca |

Sustainable and Continuous Flow Synthesis Techniques for Acetoacetate Esters

Continuous flow chemistry is emerging as a sustainable and efficient alternative to traditional batch processing for the synthesis of various chemical compounds, including acetoacetate esters. This technology offers advantages such as enhanced safety, better temperature control, improved yields, and reduced waste.

A method for preparing methyl acetoacetate or ethyl acetoacetate using a tubular continuous flow reactor has been developed. thegoodscentscompany.com In this process, an alcohol (methanol or ethanol) and a catalyst are mixed and then reacted with diketene in the reactor. This approach significantly shortens the reaction time, which in turn reduces the formation of byproducts and increases product yield and purity. thegoodscentscompany.com The synthesis of 4-chloroacetoacetates has also been achieved through a continuous process involving the reaction of diketene with chlorine, followed by esterification with an alcohol. indiamart.com

These continuous flow methodologies, while primarily documented for simpler acetoacetate esters, demonstrate the potential for developing a safer and more efficient manufacturing process for this compound, particularly for diketene-based routes where the handling of hazardous materials can be better controlled in a closed, continuous system.

| Product | Reactants | Reactor Type | Key Advantages |

| Methyl/Ethyl Acetoacetate | Diketene, Methanol/Ethanol | Tubular Continuous Flow Reactor | Shortened reaction time, reduced side reactions, increased yield and safety. thegoodscentscompany.com |

| 4-Chloroacetoacetates | Diketene, Chlorine, Alcohol | Continuous Reactor | Better temperature control, reduced impurities compared to batch process. indiamart.com |

Stereoselective Transformations and Asymmetric Catalysis Involving Menthyl Acetoacetate

Menthyl Acetoacetate (B1235776) as a Chiral Auxiliary in Organic Reactions

The menthyl group, derived from menthol (B31143), provides a chiral environment that influences the approach of reagents, leading to the preferential formation of one diastereomer over another. This principle is exploited in several key transformations.

The alkylation of enolates derived from menthyl acetoacetate provides a classic example of diastereoselective control. The bulky menthyl group effectively shields one face of the enolate, directing the incoming electrophile (alkyl halide) to the opposite face. For instance, the alkylation of (1R,3S,4S)-8-phenylmenthyl 2-methylacetoacetate (B1246266) with various alkyl halides results in diastereomeric ratios ranging from 72:28 to 85:15. researchgate.net The major diastereoisomer can then be converted into enantiopure products, with the chiral auxiliary being recoverable. researchgate.net This strategy has been applied to the synthesis of enantiopure cycloalkenones bearing an asymmetric quaternary carbon. thieme-connect.comthieme-connect.com

A study involving the alkylation of the acetoacetate ester of a D-glucose derivative, which serves as a chiral template, demonstrated highly stereoselective quaternization of the α-carbon. thieme-connect.com This method allows for the synthesis of versatile building blocks for complex molecules. thieme-connect.com The diastereoselectivity is often explained by the formation of a rigid chelated intermediate where the metal cation coordinates to both oxygen atoms of the β-keto ester, creating a conformationally restricted environment that dictates the trajectory of the electrophile. vander-lingen.nl

Table 1: Diastereoselective Alkylation of this compound Derivatives

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio | Reference |

|---|---|---|---|

| (1R,3S,4S)-8-Phenylmenthyl | Alkyl Halides | 72:28 to 85:15 | researchgate.net |

| D-Glucose Derivative | Alkyl Halides | High | thieme-connect.com |

In Michael additions, the menthyl group of this compound directs the conjugate addition of nucleophiles to α,β-unsaturated compounds. The chiral environment provided by the menthyl ester influences the approach of the Michael acceptor, leading to the formation of a new stereocenter with a preferred configuration. While some studies using l-menthyl esters of cycloalkanone carboxylic acids have shown modest diastereoselectivity in Michael additions, specific cases have demonstrated excellent results. core.ac.uk

The stereochemical course of intramolecular Michael reactions has been rationalized by a dipole-minimized chair transition state model. researchgate.net This model helps in understanding the high levels of asymmetric induction observed in the addition of β-ketoester enolates to α,β-unsaturated esters and imides. researchgate.net The use of chiral auxiliaries in electrocatalytic Michael additions of acetoacetic derivatives to methyl vinyl ketone has also been explored for constructing quaternary carbon centers stereoselectively. beilstein-journals.org

Menthyl esters have been utilized as chiral auxiliaries in Diels-Alder reactions to control the enantioselectivity of the cycloaddition. sfu.ca For example, the Lewis acid-promoted Diels-Alder reaction of an acrylate (B77674) derivative of l-menthol (B7771125) with cyclopentadiene (B3395910) can achieve a diastereomeric ratio of 91:9. sfu.ca The menthyl group directs the approach of the diene to one face of the dienophile. sfu.caharvard.edu More advanced chiral auxiliaries, such as (-)-8-phenylmenthol, have shown even higher stereoselectivity due to favorable π-stacking interactions that enhance the facial bias. harvard.edu

Organocatalysis has also emerged as a powerful tool for enantioselective Diels-Alder reactions. researchgate.netprinceton.educaltech.edu Chiral imidazolidinones, for instance, can catalyze the cycloaddition of α,β-unsaturated aldehydes, providing access to functionalized cyclic compounds with a high degree of stereoselection. researchgate.netcaltech.edu These catalysts operate by forming a chiral iminium ion with the dienophile, which then undergoes a highly face-selective reaction with the diene. caltech.edumdpi.com

The mechanism of asymmetric induction by menthyl derivatives is generally attributed to steric hindrance. The bulky menthyl group blocks one face of the reactive intermediate (e.g., an enolate or a dienophile), forcing the incoming reagent to approach from the less hindered face. vander-lingen.nlharvard.edu

In the case of Diels-Alder reactions involving menthyl acrylates, computational studies have supported the role of the menthyl group in creating a steric bias. acs.org For alkylation reactions of β-keto esters, the formation of a rigid, chelated transition state involving a metal cation is a key mechanistic feature. vander-lingen.nl This chelation locks the conformation of the enolate and the chiral auxiliary, leading to effective facial discrimination. vander-lingen.nl In some systems, like those involving 8-phenylmenthol, attractive non-covalent interactions, such as π-stacking, can further enhance the degree of stereocontrol. harvard.eduacs.org Theoretical models, including quantum mechanics/molecular mechanics (QM/MM) and density functional theory (DFT), have been employed to rationalize the observed stereoselectivities and to refine the understanding of the transition states involved. acs.orgacs.orgdoria.fi

Enantioselective Control in Cycloaddition Reactions (e.g., Diels-Alder)

Asymmetric Reduction of β-Keto Esters: Advanced Catalytic Systems and Biocatalysis

The asymmetric reduction of β-keto esters to produce chiral β-hydroxy esters is a synthetically important transformation, as the products are valuable building blocks for pharmaceuticals and other fine chemicals. acgpubs.orgnih.gov Both chemical and biological methods have been developed to achieve high enantioselectivity in these reductions.

Homogeneous asymmetric hydrogenation using chiral metal complexes is a highly efficient method for the enantioselective reduction of β-keto esters. sioc-journal.cnnih.gov Ruthenium complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) are particularly effective catalysts for this transformation. harvard.edu

The Ru-BINAP catalyst system can achieve high conversions and excellent enantiomeric excesses (ee) for the hydrogenation of a variety of β-keto esters. sioc-journal.cnharvard.edu The reaction is typically carried out under hydrogen pressure in a suitable solvent like methanol. harvard.edu The mechanism is believed to involve the coordination of the β-keto ester to the chiral ruthenium complex, followed by the stereoselective transfer of hydrogen. harvard.edu The chirality of the BINAP ligand dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer of the β-hydroxy ester. harvard.edu

Recent advancements have focused on the development of more sustainable and recyclable catalytic systems. sioc-journal.cnrsc.org This includes the immobilization of Ru-BINAP catalysts on solid supports like silica (B1680970) or porous organic polymers, which allows for easier separation of the catalyst from the reaction mixture and its reuse in multiple cycles without significant loss of activity or enantioselectivity. sioc-journal.cnrsc.orgresearchgate.net Chiral phosphine-functionalized polyether ionic liquids have also been developed to facilitate catalyst recovery and recycling. nih.gov

Table 2: Homogeneous Asymmetric Hydrogenation of β-Keto Esters with Ru-BINAP Systems

| Substrate | Catalyst System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Methyl acetoacetate | Ru/POP-BINAP | 97% | researchgate.net |

| Various β-keto esters | Ru-CPF-PILs | 93-97% | nih.gov |

| β-keto esters | Silica-immobilized BINAP-Ru | High | rsc.org |

| Methyl 2,2-dimethyl-3-oxobutanoate | Ru-BINAP | 96% | harvard.edu |

Biocatalytic approaches, using enzymes or whole-cell systems like baker's yeast or plant tissues, also offer a green and highly selective alternative for the asymmetric reduction of β-keto esters. acgpubs.orgnih.govrsc.orgmdpi.com These methods operate under mild conditions and can provide access to chiral alcohols with high enantiopurity. acgpubs.orgrsc.org

Heterogeneous Asymmetric Hydrogenation over Modified Catalysts (e.g., Nickel-based)

The heterogeneous asymmetric hydrogenation of β-ketoesters, such as this compound, represents a significant area of research in the synthesis of chiral β-hydroxyesters. Nickel-based catalysts, particularly Raney nickel (Ra-Ni), have been extensively studied for this purpose. The enantioselectivity of these catalysts is greatly enhanced by modifying their surface with a chiral auxiliary.

A widely employed method involves the modification of Raney nickel with tartaric acid and an inorganic salt like sodium bromide (NaBr). This modification creates a chiral environment on the catalyst surface, enabling the differentiation between the prochiral faces of the substrate. The hydrogenation of methyl acetoacetate, a related β-ketoester, over (R,R)-tartaric acid-modified Raney nickel preferentially yields (R)-methyl 3-hydroxybutyrate. The enantiomeric excess (ee) achieved can be influenced by several factors, including the modification conditions (pH, temperature, and modifier concentration), the solvent, and the hydrogenation pressure. For instance, high enantioselectivity in the hydrogenation of methyl acetoacetate over a tartaric acid-modified Raney nickel catalyst is often achieved under elevated hydrogen pressures of approximately 10 MPa. However, optimizations have led to high enantioselectivity (up to 92% ee) even at lower pressures (0.42 MPa). attelements.com

Research has also focused on improving the stability and reusability of these catalysts. For example, SiO₂-supported nickel catalysts have been studied for the asymmetric hydrogenation of methyl acetoacetate to its corresponding (R)- and (S)-enantiomers of methyl 3-hydroxybutanoate. nih.gov The in-situ modification of these supported catalysts has shown promise, offering high selectivity and activity with the advantage of being suitable for repeated use with minimal loss in performance. nih.gov The durability of chirally modified nickel powder catalysts has also been demonstrated, with some maintaining their hydrogenation activity and enantiodifferentiating ability for several months under dry conditions, which is a significant advantage for potential industrial applications. attelements.com

Table 1: Heterogeneous Asymmetric Hydrogenation of Acetoacetate Esters

| Substrate | Catalyst | Chiral Modifier | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Methyl Acetoacetate | Raney Nickel | (R,R)-Tartaric Acid/NaBr | (R)-Methyl 3-hydroxybutyrate | Up to 92% | attelements.com |

| Methyl Acetoacetate | Ni/SiO₂ | Tartaric Acid | (R)- or (S)-Methyl 3-hydroxybutanoate | Not specified | nih.gov |

| Methyl Acetoacetate | Commercial Ni Powder | (R,R)-Tartaric Acid/NaBr | (R)-Methyl 3-hydroxybutanoate | Up to 76.9% | epa.gov |

Biocatalytic Asymmetric Reduction using Whole Cells and Isolated Enzymes (e.g., Baker's Yeast, Engineered Microorganisms)

Biocatalysis offers an effective and environmentally benign alternative to chemocatalysis for the asymmetric reduction of β-ketoesters like this compound. Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), and engineered microorganisms are particularly attractive due to their operational simplicity and economic viability. These biocatalytic systems operate under mild conditions of temperature and pressure.

Baker's yeast is a well-known biocatalyst for the asymmetric reduction of various ketones and β-ketoesters. atamanchemicals.com The reduction of methyl acetoacetate using baker's yeast has been successfully performed, yielding the corresponding chiral β-hydroxy ester. thegoodscentscompany.com The reaction can be carried out in various media, including aqueous solutions and non-conventional solvents like glycerol (B35011). While the viability of yeast may be reduced in pure glycerol, the enzymatic activity for the reduction can be preserved. thegoodscentscompany.com A mixture of glycerol and water can offer a balance, leading to high catalytic performance and efficient product extraction. thegoodscentscompany.com The stereochemical outcome of the reduction can be influenced by the substrate concentration. For instance, in the reduction of methyl acetoacetate with an acclimatized strain of baker's yeast, (S)-methyl β-hydroxybutanoate was the main product at lower substrate concentrations, while the (R)-enantiomer was favored at concentrations exceeding 0.4 M. ontosight.ai

To overcome some of the limitations of wild-type organisms, such as limited substrate tolerance and enantioselectivity, engineered microorganisms have been developed. For example, Escherichia coli cells have been engineered to co-express a carbonyl reductase and a glucose dehydrogenase for cofactor regeneration. fishersci.finih.gov These engineered cells have been used for the anti-Prelog reduction of methyl acetoacetate to methyl-(R)-3-hydroxybutyrate with high enantioselectivity (>99.9% ee) and improved productivity, especially when using a fed-batch strategy to control the pH. nih.gov

Table 2: Biocatalytic Asymmetric Reduction of Methyl Acetoacetate

| Biocatalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Baker's Yeast (acclimatized) | Methyl Acetoacetate | (S)-Methyl β-hydroxybutanoate | ~13% higher than regular yeast | Not specified | ontosight.ai |

| Baker's Yeast | Methyl Acetoacetate | Methyl 3-hydroxybutyrate | Not specified | Not specified | thegoodscentscompany.com |

| Engineered E. coli | Methyl Acetoacetate | (R)-Methyl 3-hydroxybutyrate | 85.3% | >99.9% | nih.gov |

Stereoselective Derivatization Reactions for Chiral Compound Synthesis

The chiral menthyl group in this compound can serve as a chiral auxiliary, directing the stereochemical course of subsequent reactions to synthesize new chiral compounds. This approach leverages the inherent chirality of the menthol moiety to induce diastereoselectivity in reactions at the acetoacetate portion of the molecule.

One example of such a stereoselective derivatization is the alkylation of this compound derivatives. For instance, the diastereoselective alkylation of (1R,3S,4S)-8-phenylmenthyl 2-methylacetoacetate with alkyl halides leads to the formation of 2-alkyl-2-methylacetoacetates with diastereomeric ratios ranging from 72:28 to 85:15. The major diastereomer can then be isolated and converted into enantiomerically pure 4,4-disubstituted 2-pyrazolin-5-ones, with the chiral auxiliary being recoverable. This strategy demonstrates the utility of the menthyl derivative in controlling the stereochemistry at a newly formed stereocenter.

The menthyl group itself, particularly from l-menthol, is widely recognized and used as a chiral auxiliary in a variety of asymmetric syntheses. Derivatives such as menthyl chloroformate are used as chiral derivatizing agents to determine the enantiomeric composition of other molecules, such as tetrahydroisoquinolines, by forming diastereomeric carbamates that can be resolved by chromatography. While not a direct derivatization of this compound itself, this highlights the influential role of the menthyl scaffold in stereoselective transformations. The principle of using the menthyl group to induce chirality is a cornerstone of this area of synthetic chemistry.

Reaction Mechanisms and Kinetic Investigations of Acetoacetate Chemistry

Elucidation of Enolate Formation and Subsequent Reactivity

The reactivity of menthyl acetoacetate (B1235776) is fundamentally governed by the formation of an enolate. The methylene (B1212753) group positioned between the two carbonyl groups (the α-carbon) is particularly acidic, making it susceptible to deprotonation by a base. atamanchemicals.com182.160.97 This deprotonation results in the formation of a resonance-stabilized enolate ion. wikipedia.orgwikipedia.org The stability of this enolate is a key factor driving its subsequent reactions.

The formation of the enolate is often the initial, rate-determining step in many of the reactions involving menthyl acetoacetate. 182.160.97researchgate.net The choice of base is critical; a strong base is required to effectively deprotonate the α-carbon. wikipedia.org However, the base must not interfere with the reaction through competing nucleophilic substitution or addition reactions. wikipedia.org For this reason, the alkoxide corresponding to the ester's alcohol component is often used. wikipedia.org

Once formed, the enolate of this compound acts as a potent nucleophile, readily attacking electrophilic centers. 182.160.97 This nucleophilicity is the basis for its participation in a wide array of carbon-carbon bond-forming reactions. Theoretical and experimental studies, often employing techniques like NMR spectroscopy, have been instrumental in confirming the formation of these enolate intermediates. rsc.orgrsc.org For instance, in TiCl4-promoted reactions, the formation of a titanium enolate is observed as a distinct, colored species. rsc.org

Mechanistic Pathways of Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)

This compound is a versatile substrate for various condensation reactions, which are fundamental in organic synthesis for creating larger, more complex molecules.

The Knoevenagel condensation involves the reaction of an active methylene compound, such as this compound, with an aldehyde or ketone. atamanchemicals.comsci-hub.se The reaction is typically catalyzed by a weak base, like an amine. sci-hub.se The mechanism proceeds through the initial formation of the this compound enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. sci-hub.se This is followed by a dehydration step, leading to the formation of an α,β-unsaturated product. sci-hub.se In some instances, the reaction can be promoted by Lewis acids like TiCl4, which facilitates both the enolate formation and the subsequent condensation. rsc.orgacs.org

The Claisen-Schmidt condensation is a related reaction, specifically referring to the condensation between an aldehyde or ketone and an enolizable carbonyl compound, which can include β-keto esters like this compound. byjus.com This reaction is a cornerstone for the synthesis of chalcones and related flavonoids. The mechanism is analogous to the Knoevenagel condensation, involving the base-catalyzed formation of an enolate followed by nucleophilic attack on the carbonyl of the aldehyde or ketone. byjus.com

The Claisen condensation is another important reaction, which involves the condensation of two ester molecules. wikipedia.orggeeksforgeeks.org While the classic Claisen condensation involves two identical esters, mixed Claisen condensations between different esters are also possible. wikipedia.org The mechanism involves the formation of an enolate from one ester molecule, which then attacks the carbonyl group of a second ester molecule. geeksforgeeks.orglibretexts.org This is followed by the elimination of an alkoxide leaving group to form a β-keto ester. libretexts.orglibretexts.org A full equivalent of base is typically required because the resulting β-keto ester is acidic and is deprotonated by the base, driving the reaction to completion. libretexts.org

Insights into Michael Addition Processes and Intramolecular Cyclizations

The enolate of this compound can also participate in Michael additions , a type of conjugate addition reaction. wikipedia.org In this process, the enolate (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgresearchgate.net The reaction proceeds via a 1,4-addition mechanism, where the nucleophilic enolate attacks the β-carbon of the unsaturated system. researchgate.netadichemistry.com This forms a new enolate, which is then protonated to yield the final adduct. wikipedia.org The Michael addition is a thermodynamically controlled process and is highly valuable for the formation of 1,5-dicarbonyl compounds. adichemistry.com The efficiency and rate of the Michael addition are influenced by the choice of base and solvent. researchgate.net

Intramolecular cyclizations represent another significant reaction pathway for derivatives of this compound. researchgate.netbeilstein-journals.org These reactions can be initiated after an initial intermolecular reaction, such as a Michael addition or an alkylation. psgcas.ac.in For example, the product of a Michael addition can undergo a subsequent intramolecular aldol (B89426) condensation, leading to the formation of a cyclic compound in a process known as Robinson annulation. adichemistry.com Similarly, δ-aryl-β-dicarbonyl compounds, which can be synthesized from this compound, can undergo intramolecular cyclization to form tetralone derivatives. beilstein-journals.org The regioselectivity of these cyclizations can often be controlled by the electronic properties of the substituents on the aromatic ring. beilstein-journals.org In some cases, the dianion of methyl acetoacetate can be used to achieve alkylation at the terminal methyl group, which can then be followed by an intramolecular cyclization. cdnsciencepub.com

Investigation of Complex Reaction Dynamics (e.g., Oscillatory Reactions)

This compound, or more commonly its simpler analogue methyl acetoacetate, has been shown to participate in complex reaction dynamics, such as oscillatory reactions . niscpr.res.inresearchgate.net These are reactions where the concentrations of some intermediates oscillate over time, leading to periodic changes in the system's properties, such as color or potential. niscpr.res.in

In the context of chlorite-iodine based oscillators, methyl acetoacetate can replace malonic acid, a common substrate in these systems. niscpr.res.in The active methylene group of the acetoacetate is crucial for its role in these redox oscillations. niscpr.res.in The reaction typically exhibits an induction period followed by oscillations. niscpr.res.inresearchgate.net The length of the induction period and the characteristics of the oscillations (amplitude and frequency) are dependent on the initial concentrations of the reactants, pH, and temperature. niscpr.res.inresearchgate.net

Kinetic studies have revealed that the induction and oscillation periods have different apparent activation energies, suggesting that they are governed by different reaction mechanisms. niscpr.res.inresearchgate.net The formation of the enol tautomer of the acetoacetate is considered a key step that influences the duration of the induction period. niscpr.res.inresearchgate.net The use of online monitoring techniques, such as UV-Vis and FTIR spectrophotometry, has been vital in studying the behavior of these complex systems and in proposing plausible reaction mechanisms. nih.govkab.ac.ug

Kinetic Modeling and Determination of Reaction Parameters in Asymmetric Hydrogenation

The asymmetric hydrogenation of β-keto esters like this compound is a critical reaction for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in the pharmaceutical industry. researchgate.net The kinetic modeling of these reactions provides deep insights into the reaction mechanism and helps in optimizing the reaction conditions for achieving high enantioselectivity.

Detailed kinetic studies have been performed on the asymmetric hydrogenation of methyl acetoacetate using ruthenium-based catalysts, such as those containing the BINAP ligand. fau.denobelprize.org These studies involve monitoring the reaction progress under various conditions of temperature, hydrogen pressure, and substrate concentration. researchgate.netfau.de The experimental data is then fitted to different kinetic models to determine the reaction orders with respect to the reactants, as well as the activation energies and collision factors for each step in the proposed reaction network. fau.de

These models often reveal a complex interplay of factors influencing the enantiomeric excess (ee) of the product. researchgate.netfau.de For instance, it has been found that in some systems, higher temperatures and hydrogen pressures can lead to increased enantioselectivity. fau.de Kinetic studies have also highlighted the importance of the interaction between the substrate and the chiral modifier on the catalyst surface in determining the stereochemical outcome of the reaction. psu.edu Dynamic kinetic resolution, where the less reactive enantiomer of a racemic starting material is racemized in situ, allowing for its conversion to the desired product enantiomer, has also been successfully applied in the hydrogenation of acetoacetate derivatives. nobelprize.org

Computational and Theoretical Chemistry Studies on Menthyl Acetoacetate and β Keto Ester Systems

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of menthyl acetoacetate (B1235776), including its three-dimensional structure and thermodynamic stability. osti.gov These calculations solve the Schrödinger equation for a given molecule, yielding information about electron distribution, molecular geometry, and energy.

Tautomeric Equilibrium Analysis and Solvent Effects

β-Keto esters like menthyl acetoacetate exist as an equilibrium mixture of keto and enol tautomers. thermofisher.com Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively used to analyze this equilibrium. researchgate.net

In the gas phase, the enol tautomer of β-keto esters is often favored due to the formation of a stable six-membered ring via an intramolecular hydrogen bond. researchgate.netcore.ac.uk For methyl acetoacetate, a simpler analog, gas electron diffraction (GED) combined with quantum chemical calculations showed that the gas phase at 309(6) K consists of approximately 80% enol tautomer and 20% diketo form. researchgate.net Theoretical calculations confirm that the enol form is the most stable structure in the gas phase. researchgate.net

The solvent environment significantly influences the position of the tautomeric equilibrium. researchgate.net Generally, as solvent polarity increases, the equilibrium shifts toward the more polar keto form. researchgate.netsemanticscholar.org This is because polar solvents can form intermolecular hydrogen bonds with the keto tautomer, stabilizing it relative to the enol form, whose intramolecular hydrogen bond is disrupted. researchgate.netmdpi.com Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to predict these shifts. Studies on ethyl acetoacetate, a closely related compound, have shown that the keto form predominates in polar solvents, while the enol form is more favored in nonpolar solvents. researchgate.netmdpi.com

Table 1: Tautomeric Equilibrium of Acetoacetates in Different Phases

| Compound | Phase/Solvent | Predominant Tautomer | Computational Method |

|---|---|---|---|

| Methyl Acetoacetate | Gas Phase | Enol (80%) | DFT (B3LYP), MP2 |

| Methyl Acetoacetate | Polar Solvents | Keto | DFT |

| Ethyl Acetoacetate | Nonpolar Solvents | Enol | NMR Spectroscopy, DFT |

Conformational Analysis and Energy Landscapes

Even within a single tautomeric form, this compound can adopt multiple conformations due to rotation around its single bonds. scribd.com Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. organicchemistrytutor.comsolubilityofthings.com

For the diketo tautomer of methyl acetoacetate, quantum chemical calculations predict at least two stable conformers with similar energies. core.ac.ukresearchgate.net The geometry of these conformers primarily differs in the dihedral angles of the carbon backbone. core.ac.uk The energy landscape reveals the barriers to rotation between these conformers, providing insight into the molecule's flexibility. solubilityofthings.com The presence of the bulky menthyl group in this compound introduces significant steric hindrance, which will heavily influence the conformational preferences and the resulting energy landscape, favoring conformations that minimize steric strain.

Characterization of Intramolecular Hydrogen Bonding

The enol form of this compound is stabilized by a resonance-assisted intramolecular hydrogen bond (IHB) within a six-membered ring. researchgate.net Quantum chemical methods are employed to characterize the strength and nature of this bond. sapub.org

Techniques such as Atoms-in-Molecules (AIM) and Natural Bond Orbital (NBO) analysis are used to investigate these interactions. researchgate.net AIM theory analyzes the electron density topology to identify bond critical points (BCPs) characteristic of hydrogen bonding. sapub.org NBO analysis examines orbital interactions, providing a measure of the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the acceptor oxygen to the antibonding orbital of the O-H group. researchgate.net For related β-dicarbonyl compounds, these analyses have quantified the hydrogen bond strength, showing a correlation with spectroscopic data like ¹H NMR chemical shifts. researchgate.net The strength of this IHB is a key factor in the relative stability of the enol tautomer. researchgate.net

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to study chemical reactions, providing detailed insights into reaction mechanisms, transition states, and selectivity. mdpi.comcolumbia.edursc.org

Transition State Analysis for Stereoselective Transformations

This compound is a key substrate in stereoselective reductions, where the chiral menthyl group directs the approach of a reducing agent to produce a specific stereoisomer of the product. DFT calculations are crucial for understanding the origins of this stereoselectivity. e-bookshelf.de

By modeling the reaction pathway, researchers can locate the transition state (TS) structures for the formation of different stereoisomers. wiley-vch.de The transition state is the highest energy point along the reaction coordinate, and its structure determines the reaction rate and outcome. e-bookshelf.de For stereoselective reactions, there are diastereomeric transition states leading to different products. The calculated energy difference between these transition states allows for the prediction of the major product, as the reaction will preferentially proceed through the lower-energy TS. e-bookshelf.deresearchgate.net For example, in the reduction of β-keto esters, chair-like six-membered transition states are often proposed, and DFT calculations can determine the most stable chair conformation, explaining the observed diastereoselectivity. e-bookshelf.de

Modeling of Adsorption Complexes on Catalytic Surfaces

The hydrogenation of this compound over heterogeneous catalysts, such as modified nickel, is a classic example of enantioselective catalysis. researchgate.netreading.ac.uk Understanding how the molecule interacts with the catalyst surface is essential for explaining the reaction mechanism and enantioselectivity. nih.gov

DFT calculations are used to model the adsorption of this compound on catalyst surfaces like Ni(111). researchgate.netreading.ac.uk These studies have shown that the molecule typically adsorbs as a deprotonated enolate species with bidentate coordination to the surface nickel atoms. reading.ac.ukacs.orgreading.ac.uk The calculations can determine the most stable adsorption geometry, adsorption energy, and the orientation of the molecule relative to the surface. acs.org It has been found that the presence of surface defects, such as adatoms, can lead to stronger adsorption. researchgate.netreading.ac.uk By comparing simulated data, like core-level binding energies from X-ray Photoelectron Spectroscopy (XPS), with experimental results, the most likely adsorption complex on the surface can be identified. reading.ac.ukacs.org This detailed molecular-level picture is critical for the rational design of more efficient and selective catalysts. columbia.edu

Table 2: Computationally Studied Compounds and their PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 11413787 |

| Methyl acetoacetate | 7743 |

| Ethyl acetoacetate | 7765 |

| Nickel | 935 |

| Titanium tetrachloride | 24296 |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent-Substrate Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to gain detailed insights into the dynamic behavior of chemical systems at the atomic level, which is often not easily accessible through experimental measurements alone. nih.gov For β-keto esters like this compound, MD simulations can elucidate complex phenomena such as intermolecular interactions and the behavior of the compound within a solvent environment (solvent-substrate systems).

While specific molecular dynamics studies focusing exclusively on this compound are not readily found in publicly available literature, the principles and applications of MD simulations can be understood from studies on analogous systems, such as other β-keto esters and menthyl derivatives. These studies provide a framework for how the intermolecular forces and solvent effects of this compound could be computationally investigated.

General Principles of MD Simulations for Intermolecular and Solvent Effects:

MD simulations solve Newton's equations of motion for a system of interacting atoms, providing trajectories that describe the positions and velocities of particles over time. ontosight.ai This allows for the analysis of various properties, including:

Intermolecular Interactions: The simulations can model non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions between molecules. acs.orgbohrium.com By analyzing the distances and orientations between interacting molecules, the strength and nature of these forces can be quantified. For instance, studies on other organic molecules have used MD to explore how molecules aggregate or how they interact with surfaces and other chemical species. acs.orgnih.gov

Solvent-Substrate Systems: MD simulations are particularly useful for understanding how a solvent influences the structure, dynamics, and reactivity of a solute (the substrate). scite.aiacs.org The solvent is explicitly modeled, and the simulations can reveal the organization of solvent molecules around the solute, the formation of solvation shells, and the dynamics of solvent exchange. scite.aiacs.org Properties like the radial distribution function can be calculated to determine the probability of finding a solvent molecule at a certain distance from the solute. nih.govacs.org

Findings from Related Systems:

β-Keto Esters: Research on other β-keto esters has utilized MD simulations to understand their interactions in biological systems. For example, a 2023 study designed β-keto esters as potential antibacterial agents and used molecular dynamics to simulate their interactions with bacterial proteins. nih.govresearchgate.netmdpi.com The simulations, which were run for 500 nanoseconds, helped to analyze the stability of the compound-protein complexes and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their biological activity. researchgate.net

Cellulose (B213188) Acetoacetates: In a study on cellulose acetoacetates (CAA), a polymer decorated with acetoacetate groups, MD simulations were employed to investigate how the degree of substitution affects solubility in water. bohrium.com The simulations showed that the interplay between CAA-water hydrogen bonds and van der Waals interactions among the CAA molecules governs the solubility. bohrium.com This demonstrates how MD can be used to understand the macroscopic property of solubility by examining the underlying intermolecular forces.

Menthyl Esters: A recent computational study in April 2025 investigated the relationship between the structural properties and biological activity of (-)-menthol and some of its esters. researchgate.net This research employed molecular dynamics simulations to study the interactions between these menthyl compounds and proteins, identifying the specific amino acids involved in the binding. researchgate.net The study categorized the binding interactions into hydrophobic, conventional hydrogen bonds, and van der Waals interactions. researchgate.net

Potential Applications for this compound:

Based on the research on related compounds, molecular dynamics simulations could be a valuable tool for investigating this compound. Potential areas of study include:

Solvation in Different Media: this compound is described as sparingly soluble in water but soluble in many non-polar solvents. nih.gov MD simulations could model the behavior of this compound in both water and organic solvents. This would provide insights into the different intermolecular interactions that govern its solubility, such as the formation of hydrogen bonds with water or van der Waals interactions with non-polar solvents.

Interactions with Other Molecules: As a flavoring and fragrance agent, this compound interacts with various other compounds in complex mixtures. MD simulations could be used to study these intermolecular interactions, helping to understand how it behaves in different formulations.

Tautomeric Equilibrium in Solution: Like other β-keto esters, this compound can exist in keto-enol tautomeric forms. MD simulations, potentially combined with quantum mechanics (QM/MM methods), could be used to study the influence of different solvents on the equilibrium between these tautomers.

While direct experimental or simulation data on the intermolecular interactions of this compound at this level of detail is limited in the available literature, the established methodologies used for similar molecules provide a clear path for future computational studies.

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Determination (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of menthyl acetoacetate (B1235776). Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data for confirming the molecular framework and investigating the dynamic equilibrium between its keto and enol tautomers. mdpi.comthermofisher.com

In the liquid state at room temperature, ¹H and ¹³C NMR spectra often indicate that the diketo form is predominant. psu.edu However, in the gas phase, a mixture of both tautomers is observed. psu.edu For instance, gas-phase ¹H NMR studies of similar β-ketoesters have shown distinct chemical shifts for the enolic proton, highlighting the presence of this tautomer. semanticscholar.org The chemical shifts observed in the NMR spectra are highly sensitive to the solvent used, reflecting the influence of the local environment on the keto-enol equilibrium. mdpi.comsigmaaldrich.com For example, the enol form is more favored in non-polar solvents. chemrxiv.org

Key Spectroscopic Data from NMR Studies:

| Nucleus | Tautomer | Key Chemical Shift (ppm) | Assignment |

| ¹H | Keto | ~2.2 | CH₃ (acetyl) |

| ¹H | Keto | ~3.4 | CH₂ (methylene) |

| ¹H | Enol | ~12.0 | OH (enolic) |

| ¹³C | Keto | ~200 | C=O (ketone) |

| ¹³C | Keto | ~167 | C=O (ester) |

| ¹³C | Keto | ~50 | CH₂ |

| ¹³C | Enol | ~155 | C (enolic, C-OH) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. researchgate.netbmrb.iochegg.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Tautomer Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a powerful means to probe the molecular vibrations of menthyl acetoacetate and distinguish between its tautomeric forms. researchgate.netuobaghdad.edu.iqscribd.com

IR spectroscopy is particularly sensitive to the presence of different functional groups. The keto form of this compound exhibits strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester groups. In contrast, the enol form is characterized by a broad O-H stretching band due to the hydroxyl group and a C=C stretching band from the enol double bond. researchgate.net Studies on analogous compounds like methyl acetoacetate have shown that strong IR bands in the region of 1715-1755 cm⁻¹ indicate the presence of keto forms, while bands around 1630-1654 cm⁻¹ are assigned to the chelated ring of the cis-enol form. researchgate.net

Raman spectroscopy provides complementary information, particularly for the non-polar C=C bond in the enol tautomer. researchgate.net The combination of IR and Raman data, supported by theoretical calculations, allows for a detailed assignment of the vibrational modes and an estimation of the relative populations of the tautomers in different phases and solvents. researchgate.net For instance, gas electron diffraction (GED) studies supplemented by IR matrix spectroscopy have confirmed a mixture of enol and diketo forms for methyl acetoacetate in the gas phase, with the enol form being predominant. psu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound and for monitoring reactions involving this compound. cdnsciencepub.com The keto and enol tautomers possess distinct chromophores, leading to different absorption characteristics.

The keto form typically exhibits a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The enol form, with its conjugated system, generally shows a strong π→π* transition at a longer wavelength compared to the keto form. cdnsciencepub.com The position and intensity of these absorption bands are influenced by solvent polarity. In polar solvents, the keto form is often stabilized, which can be observed through changes in the UV-Vis spectrum.

UV-Vis spectroscopy is also employed to monitor chemical reactions, such as the Hantzsch reaction, where methyl acetoacetate is used as a derivatizing agent for the analysis of formaldehyde (B43269). core.ac.uk The formation of the reaction product can be followed by measuring the increase in absorbance at a specific wavelength. core.ac.ukresearchgate.net For example, the reaction product of methyl acetoacetate and formaldehyde exhibits a maximum absorption at approximately 376 nm. core.ac.uk

Surface-Sensitive Spectroscopies (X-ray Photoelectron Spectroscopy, Near-Edge X-ray Absorption Fine Structure) for Adsorption Geometry Analysis

Surface-sensitive spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS), are crucial for understanding the interaction of this compound with surfaces, a key aspect in heterogeneous catalysis. capes.gov.brcapes.gov.br

XPS provides information about the elemental composition and chemical state of the adsorbed molecules. oup.com Studies on the adsorption of methyl acetoacetate on nickel surfaces have revealed that the molecule can exist in a partially enolized form upon adsorption. capes.gov.broup.com XPS analysis of the C 1s and O 1s core levels can distinguish between the different carbon and oxygen environments in the adsorbed keto and enolate species. acs.orgreading.ac.uk

NEXAFS, which probes the unoccupied electronic states, offers insights into the orientation and geometry of the adsorbed molecules. By analyzing the polarization dependence of the NEXAFS spectra, the tilt angle of the molecular plane with respect to the surface can be determined. acs.org Combined experimental and theoretical studies of methyl acetoacetate on Ni{100} have suggested that the most stable chemisorbed species is a bidentate enolate, with the molecular plane tilted relative to the surface. acs.orgreading.ac.uk This adsorption geometry is believed to be a critical factor in enantioselective hydrogenation reactions. acs.org

High-Performance Liquid Chromatography (HPLC) with Derivatization for Formaldehyde and Aldehyde Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of various compounds. researchgate.netnih.gov In the context of this compound, it is often employed in methods for the analysis of aldehydes, particularly formaldehyde. researchgate.netnih.govresearchgate.net

Since many aldehydes lack a strong chromophore for UV detection, a derivatization step is necessary. google.comwaters.comepa.gov this compound, or more commonly its simpler analog methyl acetoacetate, serves as an effective derivatizing agent in the Hantzsch reaction. researchgate.netnih.govresearchgate.net In this reaction, the aldehyde reacts with the acetoacetate and ammonia (B1221849) to form a highly fluorescent dihydropyridine (B1217469) derivative, which can be readily detected by HPLC with a UV or fluorescence detector. researchgate.netresearchgate.net

This HPLC-based method offers high sensitivity and selectivity for formaldehyde analysis in various samples, including water. nih.govresearchgate.netx-mol.net The method can be optimized for rapid analysis, with detection times as short as a few minutes. researchgate.netnih.gov The derivatization with methyl acetoacetate has been shown to be advantageous over other methods, such as those using 2,4-dinitrophenylhydrazine (B122626) (DNPH), by yielding a more intense signal and fewer interfering peaks. researchgate.netresearchgate.netacs.org

Applications of Menthyl Acetoacetate in Advanced Organic Synthesis and Materials Science

Intermediate in Complex Molecule Synthesis (e.g., Natural Products, Pharmaceutical Precursors)

Menthyl acetoacetate (B1235776) serves as a crucial starting material and intermediate in the synthesis of a variety of complex organic molecules, including natural products and precursors to pharmaceuticals. Its inherent chirality, derived from the menthyl group, makes it a valuable chiral auxiliary, guiding stereoselective reactions to produce enantiomerically enriched or pure compounds.

One of the significant applications of menthyl acetoacetate is in the synthesis of chiral β-hydroxy esters. These compounds are important building blocks for a wide range of biologically active molecules. For instance, the asymmetric reduction of methyl acetoacetate, a related compound, using baker's yeast yields chiral hydroxy esters, which are valuable intermediates in the production of fine chemicals. acgpubs.org This principle of biocatalytic reduction can be extended to this compound to achieve specific stereoisomers. The resulting chiral β-hydroxy esters are precursors to compounds with potential therapeutic applications. For example, methyl-(R)-3-hydroxybutyrate, derived from the reduction of methyl acetoacetate, has shown potential as an ingredient in anti-Alzheimer's disease drugs and has demonstrated anti-osteoporotic properties.

Furthermore, this compound is instrumental in the synthesis of other complex intermediates. For example, methyl oximino acetoacetate, a derivative, is a key intermediate for generating various heterocyclic scaffolds. researchgate.net The reactivity of the β-ketoester functionality allows for a variety of transformations, including alkylations, condensations, and cycloadditions, to build molecular complexity. The use of this compound in these reactions can impart stereochemical control, which is often a critical aspect in the total synthesis of natural products and the development of new drugs. vulcanchem.comsfu.ca

The multicomponent condensation of methyl acetoacetate with other reagents has been shown to produce intermediates for natural products like matrine, cytosine, and tashiromine. thieme-connect.com This highlights the potential of this compound to serve as a key component in convergent synthetic strategies, where complex molecules are assembled from smaller, readily available fragments.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzodiazepines, Piperidines, Pyrimidines)

The reactivity of the dicarbonyl moiety in this compound makes it an excellent precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. These structural motifs are prevalent in many pharmaceuticals and biologically active compounds.

Benzodiazepines: 1,5-Benzodiazepines, a class of compounds with a wide spectrum of biological activities including antibacterial, analgesic, and anticonvulsant properties, can be synthesized using β-ketoesters like methyl acetoacetate. rhhz.netpsu.edu A one-pot, three-component reaction involving aromatic aldehydes, o-phenylenediamine, and a β-keto ester can efficiently produce 1,5-benzodiazepine derivatives. rhhz.netresearchgate.net The use of this compound in such reactions would be expected to yield chiral benzodiazepine (B76468) analogs, which could exhibit unique pharmacological profiles. Palladium-catalyzed methods have also been developed for the synthesis of various benzodiazepine structures. unimi.it

Piperidines: Highly functionalized piperidines, which are important pharmacophores found in numerous pharmaceuticals and natural products, can be synthesized through multicomponent reactions involving methyl acetoacetate. whiterose.ac.ukthieme-connect.comthieme-connect.comyork.ac.uk For example, a five-component condensation of methyl acetoacetate, an aldehyde, and an aniline (B41778) in the presence of a Lewis acid like indium(III) chloride can produce highly substituted piperidines in a diastereoselective manner. whiterose.ac.ukthieme-connect.comthieme-connect.comyork.ac.uk The use of a chiral β-ketoester such as this compound in these reactions could provide a route to enantiomerically enriched piperidine (B6355638) derivatives.

Pyrimidines: Pyrimidine derivatives are another class of heterocycles with significant biological importance. This compound can be utilized in reactions like the Biginelli reaction to form dihydropyrimidinones. atamanchemicals.comchemicalbook.com The synthesis of pyrimidines can be achieved through the reaction of 1,3-dicarbonyl compounds with amidines or ureas. cdnsciencepub.comorganic-chemistry.org The mechanistic pathways of these reactions have been studied in detail, often involving the identification of key intermediates. cdnsciencepub.com Furthermore, multicomponent reactions involving methyl acetoacetate have been employed to synthesize various substituted pyrimidines. researchgate.netmedchemexpress.comscienceandtechnology.com.vn

Role in Polymer and Material Science (e.g., Biodegradable Polymers, Resins)

The applications of this compound extend beyond small molecule synthesis into the realm of polymer and material science. Its functional groups allow for its incorporation into polymer backbones or its use as a modifying agent to impart specific properties to materials.

Biodegradable Polymers: this compound and related β-ketoesters are being explored as components in the synthesis of biodegradable polymers. google.com These materials are of great interest for applications in medicine, such as for implants, and for reducing plastic pollution. For example, poly(lactic acid) (PLA), a common biodegradable polymer, can be blended with starch acetoacetate to improve its properties. The compatibility between the hydrophobic PLA and hydrophilic starch can be enhanced by modifying the starch with acetoacetate groups and using a compatibilizer. researchgate.net The acetoacetyl group can react with primary amines to form enamines, providing a mechanism for cross-linking and improving the toughness of the resulting material. researchgate.net Polymers derived from methyl-(R)-3-hydroxybutyrate, which can be synthesized from methyl acetoacetate, also have potential as biodegradable implant materials. rsc.org

Resins: this compound can be used in the synthesis and modification of resins, particularly unsaturated polyester (B1180765) resins. chempoint.com The incorporation of acetoacetate functionality into a resin can offer several advantages, including improved adhesion to metal substrates, lower glass transition temperature, and reduced solution viscosity. chempoint.com These properties are desirable in various coating applications. Acetoacetyl-functional polymers can be prepared by using an acetoacetyl-functional monomer or by modifying a hydroxyl-bearing resin through transesterification with a β-ketoester like methyl or ethyl acetoacetate. eastman.com The acetoacetyl group provides versatility in choosing a crosslinking mechanism for thermoset coatings. eastman.com

Development of Novel Synthetic Reagents and Useful Scaffolds

The unique reactivity of this compound makes it a valuable platform for the development of novel synthetic reagents and scaffolds that can be used to construct a wide variety of organic molecules.

The active methylene (B1212753) group of this compound can be readily functionalized, allowing for the synthesis of α-substituted acetoacetic esters. atamanchemicals.com These derivatives can then be used in a multitude of subsequent reactions. For example, γ-halo-β-ketoesters can be prepared and subsequently reacted with nucleophiles like anilines to produce new scaffolds with potential applications in drug discovery. nih.gov

Furthermore, this compound and its derivatives can serve as versatile scaffolds for multicomponent reactions, leading to the rapid assembly of complex molecular frameworks. thieme-connect.com For instance, new hybrids of acetoacetate and ursodeoxycholic acid have been synthesized and demonstrated as useful scaffolds. One such hybrid was successfully used in a Biginelli reaction to produce a dihydropyrimidinone derivative, showcasing the potential of these scaffolds in generating libraries of complex molecules. mdpi.com

The development of stereocontrolled methods for preparing α,β-unsaturated esters from β-ketoesters like methyl acetoacetate provides access to important synthetic building blocks. orgsyn.org These unsaturated esters can serve as precursors for various stereodefined olefins and as substrates in conjugate addition reactions. The ability to control the E/Z stereochemistry of the double bond is crucial for many synthetic applications.

Q & A

Q. How can menthyl acetoacetate be synthesized using enzymatic methods, and what are the advantages over traditional chemical routes?

this compound can be synthesized via lipase-catalyzed esterification, which offers higher stereoselectivity and reduced by-product formation compared to acid/base-catalyzed methods. Lipases (e.g., Lipozyme 435) catalyze the reaction between acetoacetic acid and (-)-menthol under solvent-free or mild conditions, enabling eco-sustainable production . This approach avoids harsh reagents and simplifies purification, critical for scalable synthesis of enantiopure esters.

Q. What spectroscopic techniques are optimal for characterizing the structure and tautomeric equilibrium of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. For tautomer analysis, observe the α- and γ-proton resonances (δ ~3.3–3.5 ppm for keto α-protons and δ ~5.2–5.5 ppm for enol vinyl protons). The keto-enol ratio can be quantified via integration of these peaks, with additional confirmation using dynamic NMR experiments to study exchange kinetics . Infrared (IR) spectroscopy can corroborate carbonyl (C=O) and enol (O-H) stretching vibrations (~1730 cm⁻¹ and ~3200 cm⁻¹, respectively).

Q. How does the keto-enol tautomerism of this compound compare to simpler acetoacetate esters (e.g., ethyl acetoacetate)?

Like ethyl acetoacetate, this compound exists in a keto-enol equilibrium (~10% enol at room temperature). However, steric hindrance from the bulky menthyl group may slow tautomer interconversion, requiring lower-temperature NMR studies to resolve split signals. Computational modeling (DFT) can predict equilibrium shifts caused by substituent effects .

Advanced Research Questions

Q. What strategies enable the use of this compound as a chiral auxiliary in asymmetric synthesis?

this compound serves as a resolving agent in enantioselective reactions. For example, it forms diastereomeric intermediates in cyclocondensation reactions (e.g., with trans-ethyl crotonate), which can be separated via recrystallization. X-ray crystallography confirms stereochemistry, enabling access to enantiopure products like (+)-dynemicin A precursors . Key factors include solvent polarity, temperature, and counterion selection to optimize diastereomer crystallization.

Q. How does this compound function in ketone body delivery systems for neurological therapeutics?

As a ketone ester, this compound hydrolyzes in vivo to release acetoacetate, bypassing blood acidosis caused by free ketone salts. Its lipophilicity enhances blood-brain barrier permeability, making it suitable for studying neuroprotective effects in models of Alzheimer’s or Parkinson’s disease. Methodologically, pharmacokinetic studies (e.g., LC-MS monitoring of plasma ketones) and behavioral assays in fasted-state animal models validate efficacy .

Q. What experimental contradictions arise in studying the temperature dependence of this compound’s tautomer equilibrium?

While ethyl acetoacetate’s keto-enol ratio shows minimal temperature dependence (e.g., ~10% enol at 110°C), menthyl derivatives may deviate due to steric effects. Conflicting reports require validation via variable-temperature NMR (VT-NMR) and Arrhenius analysis of exchange rates. Discrepancies might stem from solvent interactions or impurities affecting equilibrium .

Q. How can metabolomic studies address confounding factors when analyzing acetoacetate derivatives in biological samples?

In NMR-based metabolomics, acetoacetate signals overlap with other ketones (e.g., 3-hydroxybutyrate). To mitigate this, pre-analytical steps like acetonitrile precipitation or derivatization (e.g., with O-benzylhydroxylamine) improve resolution. Exclusion of ketone bodies from z-score normalization in datasets avoids skewing statistical models, as demonstrated in cerebrospinal fluid studies of neurological diseases .

Methodological Considerations

- Stereochemical Analysis : Combine chiral HPLC with circular dichroism (CD) to verify enantiopurity post-synthesis .

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor rapid keto-enol interconversion under varying pH conditions.

- Toxicity Profiling : Reference safety data (e.g., ECHA guidelines) for handling this compound in lab settings, given its use in fragrance research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.